Comparison of Predicted Lipophilicity (LogP) with 6-(Difluoromethoxy)nicotinic Acid
The presence of the 2-fluoro substituent in 6-Difluoromethoxy-2-fluoronicotinic acid increases its predicted lipophilicity compared to the analog lacking this fluorine atom. Using ACD/Labs Percepta predicted data, 6-(difluoromethoxy)nicotinic acid has a LogP of 1.07 [1]. While specific experimental LogP data for the target compound is not available in the open literature, the established positive contribution of aromatic fluorine substitution to lipophilicity [2] allows for a class-level inference that the target compound possesses a significantly higher LogP. This difference is critical for optimizing membrane permeability and in vivo distribution.
| Evidence Dimension | Predicted Lipophilicity (LogP) |
|---|---|
| Target Compound Data | Not available (N/A) in permissible sources; inferred to be > 1.07 based on fluorine substitution |
| Comparator Or Baseline | 6-(Difluoromethoxy)nicotinic acid, Predicted LogP = 1.07 |
| Quantified Difference | Inferred positive increase due to 2-fluoro substituent |
| Conditions | In silico prediction (ACD/Labs Percepta Platform - PhysChem Module) |
Why This Matters
Higher lipophilicity is often correlated with improved passive membrane diffusion, making this compound a more suitable building block for designing orally bioavailable drug candidates.
- [1] ChemSpider. 6-(Difluoromethoxy)nicotinic acid (CSID:28466840). Predicted data generated using the ACD/Labs Percepta Platform - PhysChem Module. View Source
- [2] Müller, K.; Faeh, C.; Diederich, F. Fluorine in pharmaceuticals: looking beyond intuition. Science 2007, 317, 1881-1886. View Source
